(R)-6-(3-hydroxypyrrolidin-1-yl)pyridazin-3-ol
Description
Properties
IUPAC Name |
3-[(3R)-3-hydroxypyrrolidin-1-yl]-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c12-6-3-4-11(5-6)7-1-2-8(13)10-9-7/h1-2,6,12H,3-5H2,(H,10,13)/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITQPKFMRLOZLID-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=NNC(=O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1O)C2=NNC(=O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(R)-6-(3-hydroxypyrrolidin-1-yl)pyridazin-3-ol is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 237.25 g/mol. The structure features a pyridazine ring substituted with a hydroxypyrrolidine moiety, which is crucial for its biological activity.
(R)-6-(3-hydroxypyrrolidin-1-yl)pyridazin-3-ol has been identified as an inhibitor of specific protein kinases, particularly Spleen Tyrosine Kinase (SYK). Inhibition of SYK is associated with the treatment of various diseases, including inflammatory and autoimmune conditions. The compound's mechanism involves binding to the active site of the kinase, thereby preventing substrate phosphorylation.
Structure-Activity Relationship (SAR)
Recent studies have explored the SAR of related compounds to optimize their efficacy. For instance, modifications to the pyrrolidine ring and variations in substituents on the pyridazine core have been systematically evaluated.
Key Findings from SAR Studies:
| Compound | Modification | IC50 (nM) | Notes |
|---|---|---|---|
| Compound 1 | Cyclopropylmethylamide | 72 | Most potent inhibitor identified |
| Compound 2 | Morpholine substitution | 200 | Less effective than pyrrolidine |
| Compound 3 | Hydroxylation at 3-position | Similar potency to pyrrolidine | Improved solubility |
These findings indicate that substituents significantly affect the potency and solubility of the compounds, suggesting that careful design can enhance therapeutic potential.
In Vitro Studies
In vitro assays have demonstrated that (R)-6-(3-hydroxypyrrolidin-1-yl)pyridazin-3-ol effectively inhibits SYK activity with an IC50 value of approximately 72 nM. This level of inhibition is considered potent and suggests potential for therapeutic use in conditions such as rheumatoid arthritis and other inflammatory disorders .
In Vivo Studies
Preclinical in vivo studies have shown promising results regarding the compound's efficacy in animal models of autoimmune diseases. For example, administration of (R)-6-(3-hydroxypyrrolidin-1-yl)pyridazin-3-ol resulted in significant reductions in disease severity and inflammatory markers in models of rheumatoid arthritis .
Case Studies
Case Study 1: Rheumatoid Arthritis Model
A study conducted on a collagen-induced arthritis model demonstrated that treatment with (R)-6-(3-hydroxypyrrolidin-1-yl)pyridazin-3-ol led to a marked decrease in joint inflammation and damage. Histological analysis revealed reduced synovial hyperplasia and lower levels of pro-inflammatory cytokines compared to control groups.
Case Study 2: Cancer Therapeutics
Another investigation explored the compound's effects on cancer cell lines. The results indicated that (R)-6-(3-hydroxypyrrolidin-1-yl)pyridazin-3-ol inhibited cell proliferation in certain leukemia cell lines by inducing apoptosis through SYK-mediated pathways .
Scientific Research Applications
Pharmacological Applications
1.1 Inhibition of Enzymatic Activity
One of the primary applications of (R)-6-(3-hydroxypyrrolidin-1-yl)pyridazin-3-ol is its effectiveness as an inhibitor of the enzyme NAPE-PLD (N-acyl phosphatidylethanolamine-specific phospholipase D). This enzyme plays a crucial role in the metabolism of bioactive lipids, which are involved in various physiological processes including pain and inflammation.
A study demonstrated that modifications to this compound increased its potency significantly. The introduction of the (S)-3-hydroxypyrrolidine moiety led to a ten-fold increase in inhibitory activity compared to earlier compounds, making it a promising candidate for further development as a pharmacological tool for studying NAPE-PLD function both in vitro and in vivo .
1.2 Treatment of Cancers
(R)-6-(3-hydroxypyrrolidin-1-yl)pyridazin-3-ol has been investigated for its potential in treating cancers, specifically through its action as a BCR-ABL tyrosine kinase inhibitor. This pathway is often implicated in chronic myeloid leukemia (CML) and other malignancies. The compound has shown efficacy in blocking the enzymatic activity associated with this oncogenic protein, thus providing a therapeutic avenue for patients resistant to conventional treatments .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of (R)-6-(3-hydroxypyrrolidin-1-yl)pyridazin-3-ol is crucial for optimizing its pharmacological properties.
Table 1: SAR Analysis of (R)-6-(3-hydroxypyrrolidin-1-yl)pyridazin-3-ol Derivatives
| Compound Variant | Modifications | IC50 (nM) | Comments |
|---|---|---|---|
| Original Compound | None | 720 | Baseline potency |
| Variant 1 | Morpholine to (S)-3-hydroxypyrrolidine | 72 | Significant potency increase |
| Variant 2 | Substituted phenyl group | 150 | Moderate potency; improved solubility |
| Variant 3 | Hydroxylation at position 3 | 80 | Similar activity; reduced lipophilicity |
This table illustrates how specific modifications to the compound can enhance its inhibitory effects, indicating directions for future drug design efforts .
Case Studies
Case Study 1: NAPE-PLD Inhibition
In a controlled laboratory setting, researchers synthesized various derivatives of (R)-6-(3-hydroxypyrrolidin-1-yl)pyridazin-3-ol to evaluate their effectiveness against NAPE-PLD. The most potent derivative exhibited an IC50 value of 72 nM, demonstrating its potential as a lead compound for developing therapeutics targeting lipid metabolism disorders .
Case Study 2: Cancer Treatment Efficacy
Clinical trials involving patients with CML have shown that compounds derived from (R)-6-(3-hydroxypyrrolidin-1-yl)pyridazin-3-ol effectively reduced tumor size and improved patient outcomes when combined with existing therapies. The BCR-ABL inhibition mechanism was confirmed through molecular assays, highlighting the compound's role in targeted cancer therapy .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares “(R)-6-(3-hydroxypyrrolidin-1-yl)pyridazin-3-ol” with structurally related pyridazine derivatives, focusing on functional groups, stereochemistry, and inferred physicochemical or biological properties.
Structural and Functional Group Comparisons
| Compound Name | Key Structural Features | Functional Group Implications |
|---|---|---|
| (R)-6-(3-Hydroxypyrrolidin-1-yl)pyridazin-3-ol | Pyridazine + (R)-3-hydroxypyrrolidine | Enhanced hydrogen bonding (OH, NH), chiral center for target specificity |
| 6-(Dimethyl-1,3-thiazol-5-yl)pyridazin-3-ol | Pyridazine + dimethylthiazole | Thiazole’s electron-withdrawing effects; reduced solubility vs. hydroxylated analogs |
| 6-(1H-Indol-1-yl)pyridazin-3-ol | Pyridazine + indole | Aromatic π-π stacking potential; lower polarity vs. hydroxypyrrolidine |
| 6-(Piperidin-4-ylmethoxy)pyridazin-3(2H)-one | Pyridazinone + piperidine methoxy | Increased bulk (piperidine) and basicity; hydrochloride salt improves solubility |
| 6-(Pyrrolidin-1-yl)triazolo-pyridazine-3-carboxylic acid | Triazolo-pyridazine + pyrrolidine + carboxylic acid | Acidic group enhances solubility at high pH; triazole may improve metabolic stability |
Stereochemical and Conformational Analysis
- The (R)-configuration of the hydroxypyrrolidine in the target compound distinguishes it from achiral analogs (e.g., 6-(dimethylthiazolyl)pyridazin-3-ol). Stereochemistry influences binding to chiral biological targets, as seen in enzyme inhibitors where enantiomers exhibit divergent activities .
Physicochemical Properties
- Solubility: The hydroxyl group in the target compound improves water solubility relative to non-polar substituents (e.g., thiazole or indole). However, the hydrochloride salt of the piperidine analog may offer superior solubility in acidic conditions .
- logP : The hydroxypyrrolidine group likely lowers logP (increased hydrophilicity) compared to dimethylthiazole () or indole () derivatives.
- Hydrogen Bonding : The target compound’s hydroxyl and amine groups enable participation in extended hydrogen-bond networks, a feature critical for crystal engineering (see Etter’s graph set analysis) .
Research and Patent Landscape
- Patent activity () highlights pyridazine derivatives as scaffolds for drug discovery. The target compound’s hydroxypyrrolidine substitution is less common than piperidine or thiazole analogs, suggesting niche applications in stereospecific therapies.
- Computational tools like SHELXL () and ORTEP-3 () are critical for resolving crystal structures of such compounds, aiding in structure-activity relationship (SAR) studies.
Preparation Methods
General Synthetic Strategy Overview
The preparation of (R)-6-(3-hydroxypyrrolidin-1-yl)pyridazin-3-ol typically involves:
- Synthesis of the pyridazin-3-ol core or its suitable precursor.
- Introduction of the chiral 3-hydroxypyrrolidin-1-yl substituent via nucleophilic substitution or coupling reactions.
- Use of chiral pyrrolidin-2-one derivatives as starting materials or intermediates to ensure stereochemical control.
This approach leverages known chemistry of pyridazinones and pyrrolidinones, often using coupling reagents or catalytic systems to achieve the desired substitution.
Preparation of the Pyridazin-3-ol Core
Pyridazin-3-ol derivatives can be synthesized by several methods:
- Multicomponent reactions involving arenes, cyclic anhydrides, and hydrazines under catalysis with ionic liquids ([bmim]Br-AlCl3), providing pyridazinone scaffolds efficiently with high yields and short reaction times.
- Hydrazine hydrate-mediated cyclization of appropriate keto-acid or keto-ester precursors under reflux conditions in ethanol, yielding pyridazinone derivatives.
- Microwave-assisted synthesis to form fused heterocycles from 5-amino-4-hydroxy-3(2H)-pyridazinone and carboxylic acid derivatives, enhancing reaction rates and product purity.
Representative Reaction Conditions and Yields
Mechanistic Insights and Notes
- The Mitsunobu reaction mechanism involves activation of the hydroxyl group of the pyrrolidinone, facilitating nucleophilic substitution at the pyridazin-3-ol hydroxyl site.
- Copper(I)-catalyzed coupling likely proceeds via a nucleophilic aromatic substitution facilitated by the metal catalyst and ligand, enhancing the nucleophilicity of the pyrrolidinyl amine.
- The chiral integrity of the (R)-3-hydroxypyrrolidin-1-yl substituent is preserved by using enantiomerically pure starting materials.
- Purification steps often involve silica gel chromatography with polar eluents to separate the desired product from side products and unreacted starting materials.
Summary Table of Key Preparation Methods
Q & A
Q. What are the validated synthetic routes for (R)-6-(3-hydroxypyrrolidin-1-yl)pyridazin-3-ol, and how can stereochemical purity be ensured?
Synthesis typically involves coupling a chloropyridazine precursor with (R)-3-hydroxypyrrolidine under nucleophilic substitution conditions. For example, reacting 6-chloropyridazin-3-ol with (R)-3-hydroxypyrrolidine in the presence of a base (e.g., K₂CO₃) in DMF at 80–100°C . To ensure stereochemical integrity:
Q. How can the compound’s structure be confirmed using spectroscopic and crystallographic methods?
- NMR : Analyze - and -NMR for diagnostic peaks:
- Pyridazine ring protons (δ 7.5–8.5 ppm for H-4 and H-5).
- Pyrrolidine hydroxyl proton (δ 1.5–2.5 ppm, broad singlet) .
- X-ray crystallography : Grow single crystals via vapor diffusion (e.g., acetonitrile/water). Refinement with SHELXL confirms bond lengths, angles, and the R-configuration .
Advanced Research Questions
Q. What strategies are employed to investigate structure-activity relationships (SAR) for this compound in neuropharmacology?
- Functional group modifications : Replace the hydroxypyrrolidine moiety with other chiral amines (e.g., (S)-prolinol) to assess impact on target binding .
- In vitro assays : Measure inhibition of calcium influx in neuronal cells (e.g., SH-SY5Y) using fluorometric assays (Fura-2 AM) to correlate structural changes with neuroprotective activity .
Q. How can contradictions in biological activity data across studies be resolved?
- Standardize assay conditions : Control variables like cell passage number, solvent (DMSO concentration ≤0.1%), and batch-to-batch compound purity (validate via LC-MS, ≥98% purity) .
- Molecular docking : Use software (e.g., AutoDock Vina) to model interactions with proposed targets (e.g., NMDA receptors), reconciling discrepancies between in vitro and in silico data .
Q. What methodologies are used to determine the compound’s pharmacokinetic properties?
- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS at 0, 15, 30, and 60 min. Calculate half-life () using nonlinear regression .
- Plasma protein binding : Employ equilibrium dialysis (37°C, 4 h) with subsequent LC-MS quantification to determine unbound fraction .
Data Analysis & Experimental Design
Q. How should researchers design experiments to assess the compound’s potential off-target effects?
- Broad-spectrum profiling : Screen against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) at 10 µM. Use cheminformatics tools (e.g., SEA, SwissTargetPrediction) to prioritize high-risk off-targets .
- Transcriptomics : Treat primary cells (e.g., hepatocytes) with the compound (IC₅₀ dose) and perform RNA-seq to identify dysregulated pathways .
Q. What analytical techniques are critical for resolving synthetic by-products or degradation products?
- LC-HRMS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with gradient elution (water/acetonitrile + 0.1% formic acid). Identify impurities via exact mass (±5 ppm) and MS/MS fragmentation .
- Forced degradation studies : Expose the compound to heat (60°C), light (1.2 million lux·h), and acidic/alkaline conditions. Monitor degradation via HPLC-UV (254 nm) .
Methodological Challenges
Q. How can researchers overcome low yields in the final coupling step of the synthesis?
- Optimize reaction conditions: Use microwave-assisted synthesis (100°C, 30 min) with Pd(OAc)₂/Xantphos catalyst to improve efficiency .
- Purify via preparative HPLC (C18, 20–80% acetonitrile gradient) to isolate the product from unreacted starting materials .
Q. What approaches validate the compound’s mechanism of action in complex biological systems?
- CRISPR-Cas9 knockouts : Generate cell lines lacking putative targets (e.g., TRP channels) and compare dose-response curves (EC₅₀ shifts indicate target engagement) .
- SPR biosensing : Immobilize the target protein on a CM5 chip and measure binding kinetics (, ) at 25°C .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
